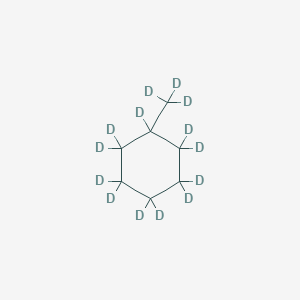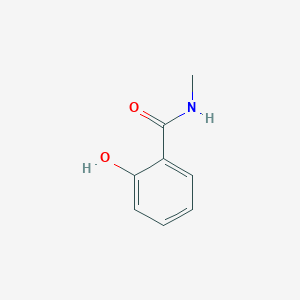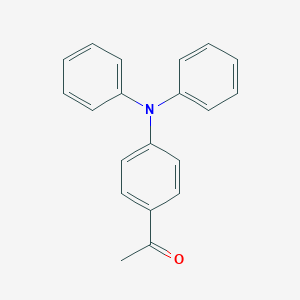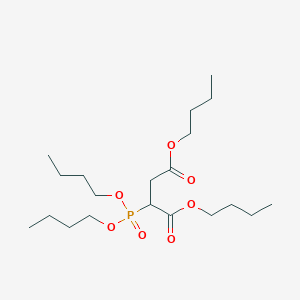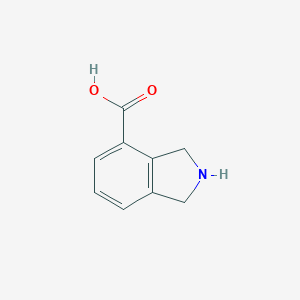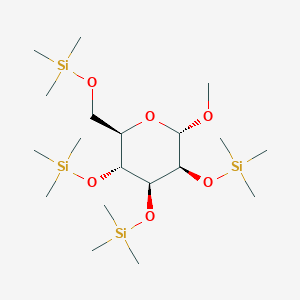
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-, commonly known as TMS-Man, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMS-Man is a derivative of mannose, a simple sugar that is found in various natural sources, including fruits, vegetables, and dairy products. TMS-Man is synthesized by chemically modifying mannose, and it is widely used in various biochemical and physiological experiments.
Mécanisme D'action
TMS-Man works by binding to specific carbohydrate-binding proteins, such as lectins. Lectins are proteins that bind to specific carbohydrates and play important roles in various biological processes. TMS-Man can be used to study the binding specificity of lectins and their role in biological processes.
Effets Biochimiques Et Physiologiques
TMS-Man has been shown to have various biochemical and physiological effects. It can inhibit the growth of certain bacteria and viruses by blocking their ability to bind to host cells. TMS-Man can also modulate the immune response by binding to specific immune cells and regulating their activity. Additionally, TMS-Man has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
TMS-Man has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. TMS-Man is also highly soluble in water, making it easy to prepare solutions for experiments. However, TMS-Man has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TMS-Man can be toxic in high concentrations, and care should be taken when handling it.
Orientations Futures
There are several future directions for TMS-Man research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for TMS-Man, such as in drug development or as a diagnostic tool. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMS-Man and its potential clinical applications.
In conclusion, TMS-Man is a valuable tool in scientific research, particularly in the field of glycobiology. Its unique properties and potential applications have made it a subject of interest for many researchers. Although there are some limitations to its use, the advantages of TMS-Man outweigh the drawbacks, and it is expected to continue to play an important role in scientific research in the future.
Méthodes De Synthèse
The synthesis of TMS-Man involves the chemical modification of mannose using trimethylsilyl (TMS) groups. The TMS groups are added to the hydroxyl groups of mannose, resulting in the formation of TMS-Man. The synthesis of TMS-Man is a complex process that requires specialized equipment and expertise. However, the availability of TMS-Man has increased in recent years due to the development of more efficient synthesis methods.
Applications De Recherche Scientifique
TMS-Man has been extensively used in scientific research, particularly in the field of glycobiology. Glycobiology is the study of carbohydrates and their role in biological processes. TMS-Man is a valuable tool in glycobiology research as it can be used to study the structure and function of glycoproteins and glycolipids. Glycoproteins and glycolipids are complex molecules that play important roles in cell signaling, immune response, and other physiological processes.
Propriétés
Numéro CAS |
1769-06-8 |
|---|---|
Nom du produit |
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- |
Formule moléculaire |
C19H46O6Si4 |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19+/m1/s1 |
Clé InChI |
UIDVFSCIFIMDHO-GFEQUFNTSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



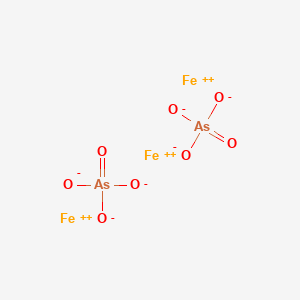
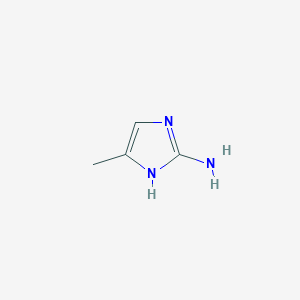
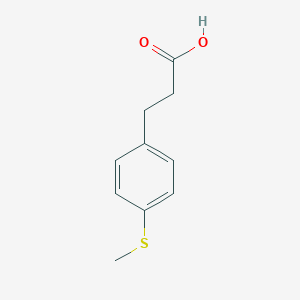
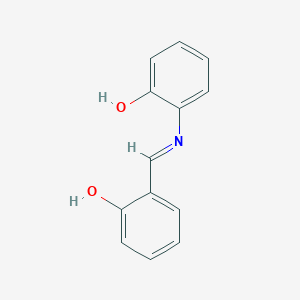
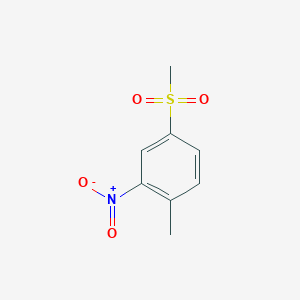
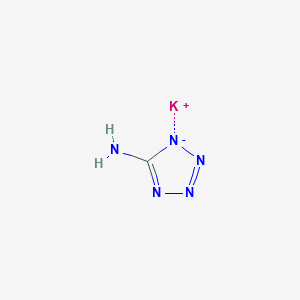
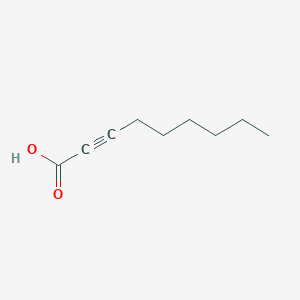
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
